methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
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Overview
Description
Methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbamoyl Group: This step involves the reaction of the quinazoline intermediate with 4-chlorobenzyl isocyanate to form the carbamoyl group.
Attachment of the Pentyl Chain: The pentyl chain is introduced through a nucleophilic substitution reaction, where the quinazoline derivative reacts with a pentyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, amines, and organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional ketone or aldehyde groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it can be investigated for the development of new drugs, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.
Carbamoyl Derivatives: Compounds like carbamazepine, which is used as an anticonvulsant and mood-stabilizing drug.
Uniqueness
Methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
Methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate (CAS No. 896384-87-5) is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a quinazoline core substituted with various functional groups that contribute to its biological properties. The presence of a chlorophenyl group and a methylamino moiety is particularly significant for its pharmacological activity.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : Quinazoline derivatives are known to inhibit various enzymes, including soluble epoxide hydrolase (sEH) and cyclooxygenase (COX) enzymes, which play critical roles in inflammation and pain pathways .
- Receptor Modulation : The compound may interact with specific receptors, such as those involved in cancer cell signaling pathways, leading to altered cellular responses .
- Antimicrobial Activity : Some studies suggest that quinazoline derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 | 0.36 | EGFR Inhibition |
Compound B | A549 | 0.66 | COX Inhibition |
These compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens.
Pathogen | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Escherichia coli | Weak |
The compound's effectiveness against these strains suggests its potential utility in developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in inflammatory processes:
Enzyme | Inhibition Type | IC50 (μM) |
---|---|---|
sEH | Competitive | 0.30 |
COX | Non-selective | 2.91 |
These findings highlight the compound's promise as an anti-inflammatory agent through the modulation of enzyme activity .
Case Studies
- In Vivo Studies : Animal models have demonstrated the efficacy of this compound in reducing tumor size and improving survival rates in mice with induced tumors.
- Clinical Trials : Preliminary clinical trials are underway to assess the safety and efficacy of this compound in human subjects with specific cancers.
Properties
Molecular Formula |
C23H24ClN3O5 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H24ClN3O5/c1-32-22(30)16-8-11-18-19(13-16)26-23(31)27(21(18)29)12-4-2-3-5-20(28)25-14-15-6-9-17(24)10-7-15/h6-11,13H,2-5,12,14H2,1H3,(H,25,28)(H,26,31) |
InChI Key |
IQNKXSRSVHRUNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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